The Cell Free Amino Acid Mix (20 AA) (U-D) is a specialized formulation designed for use in cell-free protein synthesis systems. This mixture typically contains all 20 standard amino acids required for protein synthesis, allowing researchers to conduct experiments without the need for living cells. The product is derived from algal sources and is characterized by its high purity, often exceeding 98% . It is particularly valuable in biochemical research and applications that require precise control over the protein synthesis environment.
In terms of classification, the Cell Free Amino Acid Mix falls under biochemical reagents, specifically categorized as amino acid mixtures used in cell-free systems. These systems are increasingly popular in synthetic biology and biochemistry for their efficiency and flexibility compared to traditional cell-based methods.
The synthesis of the Cell Free Amino Acid Mix involves several steps:
The production process ensures that the final product is suitable for various cell-free systems, including those based on Escherichia coli, wheat germ, and rabbit reticulocyte lysates. The formulation often includes adjustments to pH and ionic strength to optimize conditions for protein synthesis .
The molecular structure of each amino acid within the mix varies, but they all share a common backbone consisting of an amino group (), a carboxyl group (), a hydrogen atom, and a distinctive side chain (R group). This variation in side chains gives each amino acid its unique properties.
In cell-free systems, the Cell Free Amino Acid Mix participates in various biochemical reactions:
The incorporation of each amino acid into growing polypeptides occurs through a series of enzymatic reactions that include initiation, elongation, and termination phases of protein synthesis .
The mechanism of action involves several key steps:
Research indicates that using optimized concentrations of the Cell Free Amino Acid Mix can significantly enhance protein yield, with some studies reporting increases in titer up to 4.75 mM for specific amino acids .
The Cell Free Amino Acid Mix has several scientific applications:
Amino acid mixtures require precise buffering to sustain translation efficiency in CFPS. Escherichia coli-derived extracts function optimally at pH 7.0–8.2, with ionic strengths mirroring intracellular conditions (e.g., 10–14 mM Mg²⁺, 60–100 mM K⁺). Magnesium acetate (14 mM) stabilizes ribosome-mRNA interactions, while potassium acetate (60–100 mM) maintains tRNA charging fidelity [2] [7]. Deviations cause ribosomal subunit dissociation or misacylation. For algal-derived amino acids, post-extraction acidification (pH 2.0–3.0) is neutralized before CFPS integration to avoid precipitation. The S30 buffer system (10 mM tris-acetate, 14 mM magnesium acetate, 60 mM potassium acetate) is empirically tuned to balance solubility and enzymatic activity [7].
Table 2: Buffer Components for Ribosomal Compatibility
Component | Concentration | Function |
---|---|---|
Magnesium acetate | 10–14 mM | Stabilizes rRNA folding and EF-G binding |
Potassium acetate | 60–100 mM | Enhances aminoacyl-tRNA synthetase accuracy |
Tris-acetate (pH 8.2) | 10 mM | Maintains neutral-alkaline pH for elongation factors |
Dithiothreitol | 1–2 mM | Prevents oxidative degradation of cysteine |
In E. coli CFPS, amino acid mixtures fuel the transcription-translation machinery by supplying substrates for aminoacyl-tRNA synthetases (aaRS). Initiation requires formylmethionine-tRNA formation and 30S ribosomal subunit assembly on mRNA, while elongation depends on continuous AA delivery at ~3–5 residues/second [2]. Limiting aromatic AAs (tryptophan, tyrosine) reduces processivity due to rare-codon stalling. Crude extracts from stationary-phase cells retain full translational capability despite 50% lower ribosome concentrations, as stoichiometry of elongation factors (EF-Tu, EF-G) remains conserved [5]. The T7 RNA polymerase system decouples transcription from translation, enabling AA-specific labeling (e.g., ¹⁵N-aspartate) for NMR studies [8].
Table 3: Amino Acid-Dependent Translation Kinetics
Parameter | Value | Impact of AA Limitation |
---|---|---|
Elongation rate | 3–5 AA/second | Reduced by 50–80% for Phe/Trp depletion |
Ribosome density | 1 per 80 nt mRNA | Unchanged at suboptimal AA concentrations |
EF-Tu concentration | 100–200 µM | Critical for AA-tRNA delivery to A-site |
ATP/GTP regeneration is indispensable for sustained CFPS, as amino acid activation consumes 2 ATP equivalents per residue. Phosphoenolpyruvate (PEP)- or creatine phosphate-based systems regenerate ATP, but inorganic phosphate (Pi) accumulation sequesters Mg²⁺, inhibiting ribosomes [5] [9]. E. coli extracts circumvent this via endogenous metabolism: pyruvate oxidoreductases convert pyruvate to acetyl-CoA, regenerating ATP through substrate-level phosphorylation. In salivaricin B biosynthesis, ATP recycling extends reaction lifetimes to >20 hours, yielding 0.1 mg/mL modified peptides [9]. Unnatural amino acid (UAA) incorporation (e.g., p-azido-phenylalanine) further depends on orthogonal tRNA charging, which competes for endogenous ATP pools. Optimized energy systems achieve 2,000-fold turnover of AAs per reaction [6].
Table 4: Energy Systems for AA Activation in CFPS
Energy Source | ATP Yield | Advantages |
---|---|---|
Creatine phosphate | 60 mM ATP eq. | Low Pi accumulation; compatible with UAAs |
Phosphoenolpyruvate | 40 mM ATP eq. | High initial rates; inhibited by Pi-Mg²⁺ complexes |
Endogenous glycolysis | Variable | Sustained by glucose/pyruvate; cost-effective |
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